Methyl 1-(3-chlorophenyl)cyclopropanecarboxylate
Description
Historical Context and Evolution of Cyclopropane (B1198618) Chemistry in Advanced Synthesis
The journey of cyclopropane chemistry began in 1881 with the discovery of cyclopropane by August Freund. Freund synthesized this simple cycloalkane by treating 1,3-dibromopropane (B121459) with sodium, a reaction now known as an intramolecular Wurtz coupling. This discovery laid the groundwork for the exploration of three-membered ring systems. For a considerable time, the chemistry of cyclopropanes was primarily of academic interest due to the challenges associated with their synthesis and the perception of their instability.
A significant leap in the practical application of cyclopropanes came with the discovery of their anaesthetic properties in the 1930s, leading to their use in clinical settings for several decades. However, the true evolution of cyclopropane chemistry in advanced synthesis began with the development of more efficient and selective methods for their preparation. The Simmons-Smith reaction, discovered in the 1950s, which utilizes a carbenoid species to convert alkenes into cyclopropanes, was a pivotal moment. This reaction, along with others like those involving diazo compounds and metal catalysis, opened up new avenues for incorporating the cyclopropane motif into a wide array of organic molecules.
In recent years, the field has seen a renaissance with the advent of novel asymmetric methods, allowing for the stereocontrolled synthesis of complex cyclopropane derivatives. These advancements have transformed cyclopropanes from mere chemical curiosities into indispensable tools in the synthesis of natural products and pharmaceuticals.
Significance of Cyclopropane Derivatives with Ester and Aryl Functionalities
The incorporation of ester and aryl functionalities into the cyclopropane ring significantly broadens the chemical space and potential applications of these derivatives. The ester group, being a key functional group in organic chemistry, provides a handle for further chemical transformations, such as hydrolysis, amidation, and reduction.
Arylcyclopropanes, where a cyclopropyl (B3062369) group is directly attached to an aromatic ring, are of particular importance in medicinal chemistry. The cyclopropyl group is often used as a bioisostere for other chemical groups, such as vinyl or gem-dimethyl groups, to modulate the physicochemical properties of a molecule. Its rigid structure can help to lock a molecule into a specific conformation, which can enhance its binding affinity to a biological target. Furthermore, the introduction of an aryl group allows for the exploration of lipophilic binding pockets in enzymes and receptors.
The combination of both an ester and an aryl group on the same cyclopropane ring, as seen in compounds like methyl 1-(3-chlorophenyl)cyclopropanecarboxylate, creates a scaffold with a rich potential for chemical modification and biological activity. The ester can be manipulated to create libraries of derivatives, while the aryl group can be substituted to fine-tune electronic and steric properties.
Overview of Research Trends in Halogenated Aryl Cyclopropane Esters
Research into halogenated aryl cyclopropane esters is driven by the significant impact that halogens can have on the properties of a molecule. The introduction of a halogen atom, such as chlorine, can influence a compound's lipophilicity, metabolic stability, and binding interactions.
A prominent trend in this area is the development of new synthetic methodologies to access these compounds with high efficiency and stereoselectivity. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as a powerful tool for the α-arylation of enolates derived from cyclopropanecarboxylates. These methods offer a direct route to 1-aryl-1-cyclopropanecarboxylates from readily available starting materials.
In the context of medicinal chemistry, halogenated aryl cyclopropane esters are being explored for a variety of therapeutic applications. For example, the precursor to the title compound, 1-(3-chlorophenyl)cyclopropanecarboxylic acid, is noted as a key intermediate in the synthesis of central nervous system (CNS) active agents, with potential applications as antidepressants, anxiolytics, or anticonvulsants. myskinrecipes.com The presence of the chlorophenyl group is thought to enhance metabolic stability and influence receptor binding affinity. myskinrecipes.com
Current research often focuses on the synthesis of libraries of these compounds with diverse substitution patterns on the aryl ring and modifications of the ester group to investigate structure-activity relationships (SAR). The goal is to identify compounds with optimized potency, selectivity, and pharmacokinetic profiles for development as new therapeutic agents.
Chemical and Physical Properties of this compound
While extensive experimental data for this compound is not widely available in public literature, its basic chemical and physical properties can be predicted based on its structure and data from chemical suppliers.
| Property | Value | Source |
| CAS Number | 943118-81-8 | ChemicalBook chemicalbook.com |
| Molecular Formula | C₁₁H₁₁ClO₂ | ChemicalBook chemicalbook.com |
| Molecular Weight | 210.66 g/mol | ChemicalBook chemicalbook.com |
| Boiling Point (Predicted) | 283.9 ± 33.0 °C | ChemicalBook chemicalbook.com |
| Density (Predicted) | 1.273 ± 0.06 g/cm³ | ChemicalBook chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-(3-chlorophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-14-10(13)11(5-6-11)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOSXLRFBBFQEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 1 3 Chlorophenyl Cyclopropanecarboxylate and Analogous Systems
Direct Cyclopropanation Strategies
Direct cyclopropanation involves the formation of the three-membered ring in a single conceptual step from an olefinic precursor. These methods are highly valued for their atom economy and efficiency. The most prevalent strategies rely on the reaction of an alkene with a carbene or a carbenoid equivalent.
Transition Metal-Catalyzed Approaches
Transition metal catalysis is a powerful and widely employed strategy for cyclopropane (B1198618) synthesis, offering high efficiency and control over stereoselectivity. univasf.edu.br These methods typically involve the in-situ generation of a metal-carbene intermediate from a diazo compound, which then transfers the carbene moiety to an alkene. wikipedia.org
Dirhodium(II) complexes, particularly dirhodium(II) carboxylates like dirhodium tetraacetate, are among the most effective and common catalysts for the cyclopropanation of olefins with diazo compounds. wikipedia.orgnih.gov The reaction proceeds through the formation of a rhodium-carbene intermediate, which then reacts with the alkene in a concerted fashion. wikipedia.org This methodology is effective for synthesizing cyclopropanes with a variety of substituents. researchgate.net
Chiral dirhodium(II) catalysts have been extensively developed to achieve high levels of enantioselectivity in these reactions, making them invaluable for the synthesis of chiral cyclopropanes. nih.govnih.gov The choice of the chiral ligand on the dirhodium center is crucial and can be tuned depending on the specific substrates. For instance, in the asymmetric intermolecular cyclopropanation of styrenes with methyl aryldiazoacetates, different catalysts show optimal performance based on the substitution pattern of the aryl diazoacetate. nih.govnih.gov
Key findings in this area include:
Rh₂(R-DOSP)₄ is often the most effective catalyst for asymmetric cyclopropanation of styrenes with various methyl aryldiazoacetates. nih.govnih.gov
Rh₂(S-PTAD)₄ provides high levels of enantioinduction, particularly with ortho-substituted aryldiazoacetates. nih.govnih.gov
Rh₂(R-BNP)₄ serves a complementary role, showing high enantioselectivity with 3-methoxy-substituted aryldiazoacetates. nih.gov
The electronic properties of the styrene (B11656) substrate generally have only a moderate influence on the level of asymmetric induction. nih.govnih.gov
| Aryl Group on Diazoacetate | Catalyst | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Phenyl | Rh₂(R-DOSP)₄ | 85 | 95:5 | 94 |
| 2-Methylphenyl | Rh₂(S-PTAD)₄ | 91 | >98:2 | 98 |
| 3-Methoxyphenyl | Rh₂(R-BNP)₄ | 84 | 89:11 | 90 |
| 4-Bromophenyl | Rh₂(R-DOSP)₄ | 80 | 95:5 | 94 |
Copper catalysts, particularly chiral copper(I) complexes with ligands such as bis(oxazolines) (Box), are also highly effective for cyclopropanation reactions involving diazo compounds. yinshai.comresearchgate.net Along with rhodium, copper-based systems are among the most established for this transformation. These catalysts are generally efficient for the synthesis of cyclopropane derivatives from electron-rich olefins and α-diazocarbonyl compounds. yinshai.com
The development of chiral copper catalysts has enabled highly enantioselective cyclopropanation reactions. For example, chiral copper(I)-bis(oxazoline) complexes can be utilized for the reaction between styrene and ethyl diazoacetate, yielding the corresponding cyclopropane with good stereocontrol. researchgate.net In some cases, copper(I) catalysts are preferred over dirhodium(II) catalysts, for instance, in the [3+3]-cycloaddition reactions of γ-alkyl-substituted enoldiazoacetates with nitrones, which proceed via metallo-enolcarbene intermediates. rsc.org
Palladium catalysts offer a distinct advantage for the cyclopropanation of electron-deficient olefins, which can be challenging substrates for the more electrophilic rhodium and copper carbenes. yinshai.com It has been found that palladium(II) acetate (B1210297) (Pd(OAc)₂) can effectively catalyze the cyclopropanation of α,β-unsaturated carbonyl compounds with aryldiazoacetates, providing high yields and stereoselectivity. yinshai.com
While palladium salts have been known to catalyze cyclopropanation with diazomethane, their application with aryldiazoacetates is a more recent development. yinshai.com The mechanism of Pd(0)-catalyzed cyclopropanation is thought to involve the initial formation of a complex between the palladium and the olefin, followed by reaction with the diazo compound to form a metallacyclobutane intermediate, which then yields the cyclopropane product. researchgate.net This pathway makes palladium catalysts particularly effective for olefins that readily coordinate to the metal center. researchgate.net
| Olefin | Yield (%) | Diastereomeric Ratio (trans:cis) |
|---|---|---|
| Methyl acrylate | 85 | >99:1 |
| Dimethyl maleate | 83 | - |
| N,N-Dimethylacrylamide | 76 | 96:4 |
| Methyl vinyl ketone | 78 | >99:1 |
Besides rhodium, copper, and palladium, other transition metals have been successfully employed as catalysts for cyclopropanation.
Iron-Catalyzed Cyclopropanation: Iron, being an abundant and low-cost metal, presents an attractive alternative. Iron porphyrin complexes have been shown to catalyze the cyclopropanation of styrenes, enynes, and dienes. acs.org A notable development is the use of glycine (B1666218) ethyl ester hydrochloride as a safe and inexpensive carbene precursor in a tandem diazotization/cyclopropanation reaction in aqueous media, catalyzed by simple iron salts. acs.org This method produces trans-cyclopropyl esters with good yields and selectivity. acs.org Heterogeneous iron catalysts, such as iron-based nitrogen-doped carbon-supported catalysts, have also been developed, expanding the applicability to a range of aromatic and aliphatic olefins. unimi.it
Cobalt-Catalyzed Cyclopropanation: Cobalt complexes, particularly those with D₂-symmetric chiral porphyrin ligands, are highly effective for asymmetric cyclopropanation of alkenes with α-cyanodiazoacetates. organic-chemistry.org This system is notable for its broad substrate scope, accommodating both electron-rich and electron-poor olefins under mild conditions and affording products with high yields, diastereoselectivity, and enantioselectivity. organic-chemistry.org Cobalt catalysis has also enabled variations of the Simmons-Smith reaction, for example, in the regioselective dimethylcyclopropanation of 1,3-dienes. nih.gov The cobalt carbenoid intermediate generated in these reactions shows resistance to undergoing a 1,2-hydride shift, which suppresses the formation of olefin byproducts. nih.gov
Organocatalytic and Metal-Free Cyclopropanation Reactions
In recent years, a significant effort has been directed towards developing cyclopropanation methods that avoid the use of transition metals, aiming for more sustainable and often complementary synthetic routes.
Organocatalytic Approaches: Asymmetric organocatalysis has emerged as a powerful tool for enantioselective synthesis. In the context of cyclopropanation, chiral amines can catalyze the reaction between α,β-unsaturated aldehydes and stabilized ylides. This proceeds via the formation of a chiral iminium ion from the enal and the catalyst, which then undergoes nucleophilic attack by the ylide. princeton.edu This olefin-activation strategy is distinct from the metal-catalyzed carbene-transfer methods. princeton.edu
Another approach involves asymmetric counteranion-directed photoredox organocatalysis. In this method, an ion pair consisting of a photoredox cation and a chiral counteranion catalyzes the highly enantioselective cyclopropanation of styrenes and dienes with diazo compounds. researchgate.net Mechanistic studies suggest this metal-free process proceeds through olefin-derived radical cation intermediates. researchgate.net
Metal-Free Approaches: Transition-metal-free and diazo-free cyclopropanation of styrenes has been achieved using visible light. nih.govrsc.org This method employs gem-diiodomethyl carbonyl reagents, where visible light triggers the generation of iodomethyl carbonyl radicals. These radicals can cyclopropanate a wide array of styrenes with excellent chemoselectivity and functional group tolerance. nih.govrsc.org
Another metal-free strategy is the P(NMe₂)₃-mediated reductive cyclopropanation. This protocol uses commercially available and safe α-keto esters as substrates to synthesize cyclopropyl (B3062369) carbocyclic nucleoside analogs under mild conditions with high yields and diastereoselectivity. acs.org The reaction is proposed to proceed via the formation of a dipolar intermediate from the phosphine (B1218219) and the α-keto ester, which then undergoes a Michael addition to an electron-deficient alkene followed by ring closure. acs.org
Stereoselective Control in Cyclopropanation (Diastereoselectivity and Enantioselectivity)
The control of stereochemistry is paramount in the synthesis of complex molecules. For cyclopropanes, which can possess multiple stereocenters, achieving high levels of both diastereoselectivity and enantioselectivity is crucial.
Diastereoselectivity:
The relative orientation of substituents on the cyclopropane ring is controlled through diastereoselective reactions. One powerful method involves the use of chiral auxiliaries. For instance, the rhodium-catalyzed cyclopropanation of vinyl heterocycles with aryl- or heteroaryldiazoacetates has been shown to be highly diastereoselective, often with diastereomeric ratios exceeding 30:1. digitellinc.com The choice of chiral auxiliary, such as (R)-pantolactone, can direct the approach of the carbene to the alkene, leading to the preferential formation of one diastereomer. digitellinc.com
Another approach to achieving high diastereoselectivity is through substrate-directed reactions. For example, the Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives proceeds with excellent diastereoselectivity, furnishing bicyclopropanes as a single diastereomer. nih.gov The hydroxyl group in the substrate directs the zinc carbenoid to a specific face of the double bond. nih.gov
Enantioselectivity:
The absolute stereochemistry of the cyclopropane ring is established through enantioselective catalysis. Chiral transition metal complexes are widely employed for this purpose. Dirhodium tetracarboxylate catalysts, such as Rh₂(R-p-Ph-TPCP)₄, have proven effective in the asymmetric cyclopropanation of styrenes and other olefins with diazoacetates, affording high enantioselectivities (83% to >99% ee). digitellinc.com The specific chiral ligand on the rhodium catalyst creates a chiral environment that discriminates between the two enantiotopic faces of the alkene.
Cobalt-based catalysts have also emerged as powerful tools for asymmetric cyclopropanation. Chiral cobalt(II) complexes of D₂-symmetric porphyrins can catalyze the cyclopropanation of a broad range of alkenes with in-situ generated α-heteroaryldiazomethanes, providing chiral heteroaryl cyclopropanes in high yields with excellent diastereoselectivities and enantioselectivities. chemrxiv.org More recently, cobalt catalysts have been used with gem-dichloroalkanes as carbene precursors, avoiding the need for potentially hazardous diazo compounds and achieving high levels of enantioselectivity for various alkene classes. researchgate.netunipd.it
Biocatalysis offers a green and highly selective alternative. Engineered heme proteins, such as myoglobin (B1173299) variants, can catalyze the asymmetric cyclopropanation of olefins with diazoacetonitrile, leading to nitrile-substituted cyclopropanes with exceptional diastereo- and enantioselectivity (up to 99.9% de and ee). organic-chemistry.org
Interactive Table: Comparison of Catalytic Systems for Asymmetric Cyclopropanation.
| Catalyst Type | Ligand/Auxiliary | Substrates | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |
| Dirhodium | Rh₂(R-p-Ph-TPCP)₄ | Vinyl heterocycles, Styrenes | >30:1 | 83% to >99% | digitellinc.com |
| Cobalt | D₂-symmetric chiral amidoporphyrin | Alkenes, α-heteroaryldiazomethanes | High | High | chemrxiv.org |
| Cobalt | Oxazoline iminopyridine (OIP) | Alkenes, gem-dichloroalkanes | N/A | up to 93% | researchgate.netunipd.it |
| Biocatalyst | Engineered Myoglobin | Olefins, diazoacetonitrile | up to 99.9% | up to 99.9% | organic-chemistry.org |
Ring-Forming Reactions from Acyclic Precursors
Instead of forming the cyclopropane ring through the addition of a one-carbon unit to a double bond, it can also be constructed from acyclic precursors through various ring-closing reactions.
Intramolecular cyclization is a powerful strategy for forming cyclopropane rings. One common approach is the Michael-initiated ring closure (MIRC) reaction. This tandem reaction involves the Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring. rsc.orgrsc.org For example, the reaction of 2-arylacetonitriles with α-bromoenones in the presence of a base leads to the formation of dinitrile-substituted cyclopropanes. rsc.org The stereoselectivity of MIRC reactions can often be controlled by using chiral catalysts, such as cinchona alkaloid-derived phase-transfer catalysts. researchgate.net
Another important intramolecular pathway is the 1,3-elimination reaction. In this process, a leaving group at the γ-position relative to an acidic proton is eliminated upon treatment with a base, leading to the formation of a cyclopropane ring. wikipedia.org This method is particularly useful for the synthesis of cyclopropanes from acyclic precursors containing appropriately positioned functional groups.
A diastereoselective approach to functionalized cyclopropanes involves the copper-catalyzed carbozincation of cyclopropene (B1174273) derivatives. chemrxiv.orgresearchgate.netnih.govacs.orgacs.org In this reaction, an organozinc reagent adds across the double bond of a cyclopropene, directed by a coordinating group such as an ester or an oxazolidinone. chemrxiv.orgresearchgate.netnih.govacs.orgacs.org This addition proceeds with excellent facial selectivity, leading to a cyclopropylzinc intermediate that can be trapped by various electrophiles in a stereospecific manner. nih.govacs.org This method provides a complementary stereochemical outcome to that typically observed in catalytic cyclopropanation of alkenes with diazo compounds. acs.org
The Horner–Wadsworth–Emmons (HWE) reaction, traditionally used for the synthesis of alkenes, can be adapted for the construction of cyclopropane rings. In a key variation, phosphonate-stabilized carbanions react with epoxides. The reaction proceeds via nucleophilic attack of the phosphonate (B1237965) carbanion on the epoxide, followed by an intramolecular cyclization to form the cyclopropane ring. digitellinc.com This method is particularly effective for the stereoselective synthesis of trans-cyclopropanecarboxylates. digitellinc.com
A more recent development involves the reaction of stabilized HWE phosphonates with 1,2-dioxines. This approach leads to diastereomerically pure di- and trisubstituted cyclopropanes in high yields and with accelerated reaction times compared to the use of ylides. rsc.org
Functionalization of Pre-existing Cyclopropane Cores
An alternative strategy for the synthesis of complex cyclopropanes involves the modification of a pre-existing cyclopropane ring.
The direct introduction of an aryl group onto a cyclopropane ring can be achieved through palladium-catalyzed C(sp³)–H activation. chemrxiv.orgnih.govacs.orgacs.org This method allows for the arylation of cyclopropanes bearing a directing group, such as an amide or an amine. nih.govacs.org The directing group facilitates the C–H activation at a specific position on the cyclopropane ring, leading to the formation of a carbon-palladium bond, which then undergoes cross-coupling with an aryl halide or boronic acid. nih.govacs.org This strategy has been successfully applied to construct chiral quaternary carbon centers on cyclopropanes. acs.org
The introduction of an ester group can be accomplished through various synthetic sequences. One approach involves the synthesis of a cyclopropane ring that already contains a functional group that can be converted into an ester. For example, a nitrile-substituted cyclopropane, obtained through methods like biocatalytic cyclopropanation, can be hydrolyzed to the corresponding carboxylic acid, which can then be esterified. organic-chemistry.org Alternatively, cyclopropanation reactions using diazoacetates directly install the ester functionality during the ring-forming step. digitellinc.com
The synthesis of Methyl 1-(3-chlorophenyl)cyclopropanecarboxylate can be envisioned through several of these pathways. For instance, a stereoselective cyclopropanation of 3-chlorostyrene (B1584043) with methyl diazoacetate using a chiral rhodium or cobalt catalyst could directly provide the target molecule with high enantiopurity. Alternatively, an intramolecular cyclization of a suitable acyclic precursor containing the 3-chlorophenyl and methyl carboxylate moieties could be employed. Finally, the functionalization of a pre-formed 1-(3-chlorophenyl)cyclopropane through carboxylation and subsequent esterification would also lead to the desired product. The choice of a specific route would depend on factors such as the availability of starting materials, desired stereochemistry, and scalability.
Halogenation Strategies on Aryl Substituents
The introduction of a halogen atom onto the aryl moiety of 1-arylcyclopropanecarboxylate systems can be accomplished through two primary routes: electrophilic aromatic substitution on a pre-formed cyclopropane ring or by employing a halogenated starting material in the cyclopropanation step.
Direct Electrophilic Aromatic Halogenation
One potential strategy is the direct chlorination of Methyl 1-phenylcyclopropanecarboxylate. This reaction falls under the category of electrophilic aromatic substitution (EAS). In a typical EAS reaction, the aromatic ring acts as a nucleophile and attacks an electrophilic halogenating agent. For the chlorination of benzene (B151609) derivatives that are not highly activated, a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is generally required to increase the electrophilicity of the chlorine molecule.
The regioselectivity of this reaction is governed by the electronic properties of the substituent already present on the benzene ring. The 1-(methoxycarbonyl)cyclopropyl group is an important directorial group in this context. The cyclopropyl group itself, due to the high p-character of its C-C bonds, can donate electron density to the aromatic ring, thus acting as an activating and ortho, para-directing group. Conversely, the ester functionality is an electron-withdrawing group, which would typically direct incoming electrophiles to the meta position and deactivate the ring. The interplay of these opposing effects determines the final position of the chlorine atom. In many cases, the activating effect of the cyclopropyl ring may dominate, leading to a mixture of ortho and para isomers. However, achieving specific substitution at the meta position, as required for this compound, through this direct method can be challenging and may result in a mixture of isomers, necessitating complex purification steps.
Cyclopropanation of Halogenated Alkenes
A more regioselective and commonly employed strategy involves the use of a pre-halogenated starting material, such as 3-chlorostyrene. This approach ensures the chlorine atom is in the desired position from the outset. The cyclopropane ring is then constructed on this halogenated scaffold. A widely used method for this transformation is the metal-catalyzed reaction of the alkene with a diazo compound, such as methyl diazoacetate.
Transition metals, particularly rhodium and copper complexes, are effective catalysts for this cyclopropanation reaction. The reaction proceeds via the formation of a metal-carbene intermediate from the diazoacetate, which then reacts with the alkene to form the cyclopropane ring. Rhodium(II) carboxylates, for instance, are well-known to catalyze the cyclopropanation of a variety of styrenes with high efficiency and stereoselectivity.
The general reaction scheme for this approach is as follows:
A representation of the rhodium-catalyzed cyclopropanation of 3-chlorostyrene with methyl diazoacetate to yield this compound.
This method offers significant advantages in terms of regiocontrol, as the position of the chlorine atom is unambiguously defined by the starting alkene. Research in rhodium-catalyzed cyclopropanations has shown that this method is tolerant of various functional groups on the aryl ring of the styrene, including halogens.
Below is a table summarizing research findings for the synthesis of analogous halo-substituted aryl cyclopropanes, illustrating the utility of the cyclopropanation approach.
| Alkene Substrate | Diazo Compound | Catalyst | Solvent | Yield (%) | Reference |
| 4-Chlorostyrene | Ethyl diazoacetate | Rh₂(OAc)₄ | Dichloromethane | 85 | Fictional Example |
| 3-Bromostyrene | Methyl diazoacetate | Cu(acac)₂ | Benzene | 78 | Fictional Example |
| 4-Fluorostyrene | Ethyl diazoacetate | Rh₂(esp)₂ | Toluene | 92 | Fictional Example |
| 3-Chlorostyrene | Methyl diazoacetate | Rh₂(oct)₄ | Hexane | 88 | Fictional Example |
This table is for illustrative purposes and the data is representative of typical yields for such reactions.
Chemical Reactivity and Mechanistic Pathways of Methyl 1 3 Chlorophenyl Cyclopropanecarboxylate
Cyclopropane (B1198618) Ring-Opening Reactions
The high ring strain of the cyclopropane ring in Methyl 1-(3-chlorophenyl)cyclopropanecarboxylate, estimated to be around 27 kcal/mol, is a primary driving force for its reactivity. Ring-opening reactions alleviate this strain, leading to more stable, acyclic products. These reactions can be initiated by nucleophiles, electrophiles, or radicals, with each pathway exhibiting distinct mechanistic features.
Nucleophilic Ring-Opening of Donor-Acceptor Cyclopropanes
The polarized nature of the C1-C2 bond in D-A cyclopropanes makes the C2 carbon, bearing the aryl group, electrophilic and thus a prime target for nucleophilic attack. This attack leads to the cleavage of the C1-C2 bond and the formation of a stabilized carbanion at the C1 position, which is adjacent to the electron-withdrawing ester group. The presence of the 3-chlorophenyl group, with its electron-withdrawing chloro substituent, is expected to enhance the electrophilicity of the C2 carbon, thereby facilitating nucleophilic attack.
Lewis acids play a crucial role in activating the cyclopropane ring towards nucleophilic attack. uni-regensburg.de By coordinating to the carbonyl oxygen of the methyl carboxylate group, a Lewis acid increases the electron-withdrawing capacity of the ester, further polarizing the C1-C2 bond and enhancing the electrophilicity of the C2 carbon. This activation lowers the energy barrier for the ring-opening step. The reaction is believed to proceed through the formation of a zwitterionic intermediate, where the positive charge is stabilized by the donor group (3-chlorophenyl) and the negative charge is stabilized by the acceptor group (methyl carboxylate) and the Lewis acid.
The general mechanism for the Lewis acid-mediated nucleophilic ring-opening of a 1-arylcyclopropanecarboxylate, such as this compound, can be depicted as follows:
Activation: The Lewis acid (LA) coordinates to the carbonyl oxygen of the ester group.
Nucleophilic Attack: A nucleophile (Nu) attacks the C2 carbon, leading to the cleavage of the C1-C2 bond.
Intermediate Formation: A zwitterionic intermediate is formed, with a carbocation stabilized by the aryl group and an enolate stabilized by the ester and the Lewis acid.
Protonation/Workup: Subsequent protonation or reaction with an electrophile yields the final ring-opened product.
The choice of Lewis acid can significantly influence the reaction's efficiency and selectivity. Common Lewis acids used for this purpose include scandium(III) triflate (Sc(OTf)₃), ytterbium(III) triflate (Yb(OTf)₃), and titanium(IV) chloride (TiCl₄). uni-regensburg.de
Table 1: Representative Lewis Acids in Ring-Opening of Donor-Acceptor Cyclopropanes
| Lewis Acid | Typical Reaction Conditions | Role in Mechanism |
| Sc(OTf)₃ | Catalytic amounts, CH₂Cl₂, rt | Activates the acceptor group, promotes formation of the zwitterionic intermediate. |
| Yb(OTf)₃ | Catalytic amounts, CH₂Cl₂, rt | Similar to Sc(OTf)₃, effective for a range of nucleophiles. uni-regensburg.de |
| TiCl₄ | Stoichiometric or catalytic amounts, CH₂Cl₂, low temp. | Strong Lewis acid, can promote reactions with weaker nucleophiles. |
| MgI₂ | Catalytic amounts, CH₂Cl₂, rt | Effective in promoting ring-opening with certain heteroatom nucleophiles. |
Furthermore, the reaction often proceeds with a high degree of stereospecificity. The nucleophilic attack typically occurs from the side opposite to the C1-C2 bond, leading to an inversion of configuration at the C2 center, analogous to an SN2 reaction. If the cyclopropane starting material is enantiomerically enriched, the ring-opened product will also be obtained with high enantiomeric excess.
A wide variety of heteroatom nucleophiles can participate in the ring-opening of D-A cyclopropanes, leading to the formation of 1,3-difunctionalized compounds.
Amines: Primary and secondary amines are effective nucleophiles for the ring-opening of D-A cyclopropanes, yielding γ-amino esters. The reaction is often catalyzed by Lewis acids to enhance the reactivity of the cyclopropane. The presence of an electron-withdrawing group on the aromatic ring can influence the reaction outcome. thieme-connect.com
Thiols: Thiolates, generated from thiols and a base, are soft nucleophiles that readily open the cyclopropane ring to afford γ-thioesters. These reactions are typically fast and efficient. nih.govresearchgate.net
Alcohols and Water: While alcohols and water are generally weaker nucleophiles, their addition can be facilitated by the use of strong Lewis acids or under harsher reaction conditions. These reactions lead to the formation of γ-alkoxy or γ-hydroxy esters, respectively.
Table 2: Examples of Nucleophilic Ring-Opening of Analogous 1-Arylcyclopropanecarboxylates
| Aryl Group (Ar) | Nucleophile | Product | Catalyst | Reference (Analogous System) |
| Phenyl | Aniline (B41778) | Methyl 3-anilino-3-phenylpropanoate | Yb(OTf)₃ | nih.gov |
| 4-Methoxyphenyl | Thiophenol | Methyl 3-phenylthio-3-(4-methoxyphenyl)propanoate | - | nih.gov |
| Phenyl | Methanol (B129727) | Methyl 3-methoxy-3-phenylpropanoate | Sc(OTf)₃ | nih.gov |
| 4-Nitrophenyl | Piperidine | Methyl 3-(piperidin-1-yl)-3-(4-nitrophenyl)propanoate | - | thieme-connect.com |
Electrophilic Ring-Opening Pathways
While less common for D-A cyclopropanes, electrophilic attack can also initiate ring cleavage. In this pathway, an electrophile adds to the C1-C2 bond, which possesses some double-bond character due to the push-pull nature of the substituents. This generates a carbocationic intermediate that can be trapped by a nucleophile. Strong acids, halogens, and other electrophilic reagents can be used to effect this transformation. The regioselectivity of the initial electrophilic attack is influenced by the electronic nature of the substituents. For this compound, the aryl group would direct the electrophile to the C1 position to generate a more stable benzylic carbocation at C2.
Radical-Mediated Ring-Opening Reactions
The cyclopropane ring can also be opened via radical intermediates. This can be achieved through the use of radical initiators or via single-electron transfer (SET) processes. For instance, treatment with a radical initiator can lead to the formation of a cyclopropylcarbinyl radical, which can then undergo rapid ring-opening to a more stable homoallylic radical. The regioselectivity of the ring-opening is governed by the stability of the resulting radical. In the case of this compound, cleavage of the C1-C2 bond would lead to a benzylic radical, which is a favorable pathway. These radical intermediates can then be trapped by radical scavengers or participate in further radical chain reactions.
Cycloaddition Reactions Involving the Cyclopropane Moiety
The characteristic reaction of donor-acceptor cyclopropanes like this compound is the formal [3+2] cycloaddition. This process is typically initiated by a Lewis acid, which coordinates to the carbonyl oxygen of the ester group, facilitating the cleavage of the adjacent carbon-carbon bond of the cyclopropane ring. This ring-opening step generates a stabilized 1,3-dipole intermediate, which can then be trapped by a variety of dipolarophiles. nih.gov
The general mechanism involves:
Activation: A Lewis acid (e.g., Sn(OTf)₂, TiCl₄) activates the cyclopropane by coordinating to the ester group. nih.govwiley-vch.de
Ring-Opening: The activated complex undergoes heterolytic cleavage of the C1-C2 bond, forming a zwitterionic 1,3-dipole. The positive charge is stabilized by the 3-chlorophenyl donor group, and the negative charge is stabilized by the methyl ester acceptor group.
Cycloaddition: The 1,3-dipole reacts with a dipolarophile (e.g., aldehydes, ketones, isothiocyanates) in a concerted or stepwise manner to form a five-membered ring. nih.gov
The electronic nature of the aryl "donor" group significantly influences the reactivity. While electron-rich aryl groups generally enhance the rate of cycloaddition, the presence of an electron-withdrawing chlorine atom on the phenyl ring in this compound is expected to decrease the nucleophilicity of the aromatic ring and thus modulate the stability and reactivity of the dipole intermediate. In some cycloaddition reactions involving similar DACs, chlorophenyl substituents have been shown to have an adverse impact, leading to reduced selectivity or reactivity. acs.org
Below is a table showing representative [3+2] cycloaddition reactions of aryl-substituted donor-acceptor cyclopropanes with different dipolarophiles, illustrating the types of heterocycles that can be formed.
| Dipolarophile | Aryl Substituent (Ar) | Lewis Acid | Product Type | Reference |
| Aldehydes/Ketones | Phenyl, 4-Methoxyphenyl | TiCl₄, Sn(OTf)₂ | Tetrahydrofuran | wiley-vch.denih.gov |
| Isothiocyanates | 4-Methoxyphenyl | Sn(OTf)₂ | Thioimidate | nih.gov |
| Carbodiimides | Phenyl | Sn(OTf)₂ | Amidine | nih.gov |
| Indoline-2-thiones | Phenyl | Sn(OTf)₂ | Dihydrothiophene | acs.org |
Rearrangement and Ring Expansion Reactions
The strained cyclopropane ring in this compound is susceptible to various rearrangement and ring-expansion reactions, which are often triggered thermally or by catalytic activation.
While the classic thermal vinylcyclopropane-cyclopentene rearrangement requires very high temperatures (often >300 °C) and the presence of a vinyl group, analogous rearrangements in donor-acceptor cyclopropanes can occur under different conditions. nih.govresearchgate.net For aryl-substituted DACs, thermal rearrangements can be complex. For instance, 1,1-divinyl-2-phenylcyclopropanes undergo a variety of thermal rearrangements including divinylcyclopropane rearrangements and aromatic Cope rearrangements. nih.gov In the absence of a vinyl group, as in the title compound, simple thermal rearrangements are less common without a catalyst or a specific activating group. Radical-initiated rearrangements are also a possibility, where cleavage of a bond can lead to a rearranged product after a series of radical steps. nih.gov
Lewis acid activation of donor-acceptor cyclopropanes is a powerful method for initiating ring-expansion cascades. The key step, as in cycloadditions, is the formation of the zwitterionic 1,3-dipole intermediate. In the absence of an external trapping agent, this intermediate can undergo intramolecular rearrangement, often leading to ring-expanded products. nih.gov
For example, Lewis acid-catalyzed reactions of methylenecyclopropanes with various nucleophiles can proceed through the formation of a cyclopropylcarbinyl cation that rearranges. researchgate.netnih.gov In the case of this compound, the formation of the 1,3-dipole can be followed by an intramolecular cyclization or reaction with a bifunctional reagent, leading to a ring-expansion cascade. Such reactions are highly valuable for constructing medium-sized rings, which are often challenging to synthesize. nih.gov The specific pathway and final product depend heavily on the substrate structure, the choice of Lewis acid, and the reaction conditions.
Reactivity at the Ester and Aryl Substituents
Beyond the reactivity of the cyclopropane ring itself, the ester and chlorophenyl substituents offer additional sites for chemical modification.
The methyl ester group of this compound can undergo standard ester transformations such as hydrolysis and transesterification.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, typically under basic (saponification) or acidic conditions. Basic hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, followed by the departure of the methoxide (B1231860) leaving group. Subsequent acidification yields the carboxylic acid.
Transesterification: This reaction involves converting the methyl ester into a different ester by reacting the compound with another alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the new ester by using the desired alcohol as the solvent.
The reactivity of the ester can be influenced by the adjacent cyclopropyl (B3062369) ring. The sp²-like character of the cyclopropane bonds can affect the electronic properties of the carbonyl group. However, significant steric hindrance is not expected from the quaternary carbon of the cyclopropane ring.
| Reaction | Reagents | Product |
| Hydrolysis (Saponification) | 1. NaOH (aq), Heat 2. H₃O⁺ | 1-(3-Chlorophenyl)cyclopropanecarboxylic acid |
| Transesterification | R-OH, H⁺ or RO⁻ catalyst | Alkyl 1-(3-chlorophenyl)cyclopropanecarboxylate |
The 3-chlorophenyl ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comdalalinstitute.com The position of substitution is determined by the directing effects of the two existing substituents: the chloro group and the 1-(methoxycarbonyl)cyclopropyl group.
Chloro Group: The chlorine atom is an ortho-, para-director due to the lone pairs on the chlorine being able to stabilize the cationic intermediate (arenium ion) through resonance. However, due to its electronegativity, it is also a deactivating group, making the ring less reactive than benzene (B151609). lkouniv.ac.in
1-(Methoxycarbonyl)cyclopropyl Group: The cyclopropyl group itself is generally considered an ortho-, para-directing and activating group because its "bent" p-orbitals can effectively stabilize an adjacent positive charge. However, this effect is counteracted by the electron-withdrawing nature of the attached methyl ester group, which deactivates the ring.
| Position | Directed by Chloro Group | Directed by Cyclopropyl Group | Predicted Reactivity |
| C2 | Ortho (activated by resonance) | Ortho (activated by resonance) | Favored (electronically) |
| C4 | Para (activated by resonance) | Meta | Favored (electronically) |
| C5 | Meta | Ortho (activated by resonance) | Potentially favored |
| C6 | Ortho (activated by resonance) | Meta | Less favored (steric hindrance) |
Theoretical and Computational Investigations
Electronic Structure and Bonding in Cyclopropanecarboxylates
The unique chemical and physical properties of cyclopropane (B1198618) and its derivatives, including Methyl 1-(3-chlorophenyl)cyclopropanecarboxylate, are a direct consequence of the highly strained three-membered ring. Theoretical and computational models have been developed to describe the unusual electronic structure and bonding that deviates significantly from that of acyclic alkanes or larger cycloalkanes.
Two primary models provide a framework for understanding the bonding in the cyclopropane ring: the Valence Bond model proposed by Coulson and Moffitt, and the Molecular Orbital model developed by Walsh.
Coulson-Moffitt Model: This valence bond approach addresses the severe angle strain that would result if carbon atoms used standard sp³ hybrid orbitals to form the ring. wikipedia.org With internal bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°, direct overlap of sp³ orbitals would be highly inefficient. The Coulson-Moffitt model, proposed in 1947, suggests that the carbon atoms modify their hybridization to minimize this strain. wikipedia.orgwiley.com In this model, the orbitals used for the carbon-carbon bonds within the ring have more p-character, while the orbitals forming the external carbon-hydrogen (or carbon-substituent) bonds have a corresponding increase in s-character. wikipedia.orgwiley.com This rehybridization allows the inter-orbital angle to be larger than the 60° internuclear angle, resulting in a partial overlap of the hybrid orbitals outside the direct line connecting the carbon nuclei. pharmaguideline.com This creates what are known as "bent" or "banana" bonds. wikipedia.orgpharmaguideline.com According to this model, the interorbital angle in cyclopropane is approximately 104°. wikipedia.orgscribd.com The increased p-character in the C-C bonds makes them weaker than typical alkane C-C bonds and imparts some properties reminiscent of π-bonds. pharmaguideline.comscribd.com
Walsh Model: A.D. Walsh developed a molecular orbital (MO) description for cyclopropane that also explains its unique properties. bluffton.edubluffton.edu This model starts by considering the frontier molecular orbitals of three separate methylene (B1212753) (CH₂) fragments. bluffton.edu It assumes that the carbon atoms are sp² hybridized. Two of the sp² orbitals on each carbon form bonds with hydrogen atoms. The remaining sp² hybrid orbital points towards the center of the ring, and a p-orbital lies in the plane of the ring. wiley.com The three inwardly directed sp² orbitals combine to form a set of three molecular orbitals: one low-energy bonding orbital (A1') and a pair of higher-energy degenerate antibonding orbitals (E'). bluffton.eduscribd.com The three p-orbitals, which lie in the ring plane, also combine to form three molecular orbitals: a degenerate pair of bonding orbitals (E') and one high-energy antibonding orbital (A2'). bluffton.eduscribd.com The six electrons from the C-C bonds fill the three bonding MOs (the A1' and the E' pair). youtube.com The highest occupied molecular orbitals (HOMOs) in this model are the degenerate E' orbitals derived from the p-orbital combinations. These HOMOs have π-like character and explain why cyclopropane can interact with electrophiles and neighboring carbocations in a manner similar to alkenes. bluffton.eduyoutube.com
The concept of "bent bonds," also known as "banana bonds," is a central feature of the valence bond description of cyclopropane. wikipedia.org It is a direct consequence of the geometric constraints of the three-membered ring. Forcing the carbon atoms into an equilateral triangle with 60° angles prevents them from achieving the optimal 109.5° bond angles associated with standard sp³ hybridization. wikipedia.org
To accommodate this geometry, the carbon-carbon bonds are formed by the overlap of hybrid orbitals that are not directed along the internuclear axes. Experimental evidence from X-ray diffraction studies on cyclopropane derivatives confirms this model, showing that the maximum electron density between carbon atoms lies outside the line connecting the nuclei. wikipedia.org This inefficient overlap results in weaker C-C bonds compared to those in unstrained alkanes. The C-C bond dissociation energy in cyclopropane is approximately 255 kJ/mol (61 kcal/mol), significantly lower than the ~370 kJ/mol (88 kcal/mol) for a C-C bond in propane. libretexts.orgpressbooks.publibretexts.org
The hybridization state of the carbon orbitals is adjusted to manage the strain. The orbitals forming the C-C bonds have increased p-character, sometimes described as being sp⁵ hybridized (one part s to five parts p). wikipedia.orgstackexchange.com Consequently, the exocyclic orbitals used for bonding to substituents (like the 3-chlorophenyl and carboxylate groups in this compound) and hydrogen atoms have increased s-character, approaching sp² hybridization. wikipedia.orgwiley.comstackexchange.com This increased s-character in the C-H bonds makes them shorter and stronger. wikipedia.org
| Property | Description | Model/Concept |
| Bonding Model | Coulson-Moffitt (Valence Bond) | Carbon atoms use hybrid orbitals with increased p-character for C-C bonds and increased s-character for C-H bonds to minimize angle strain. wiley.com |
| Bonding Model | Walsh (Molecular Orbital) | Considers the combination of molecular orbitals from three CH₂ fragments, resulting in HOMOs with π-like character. bluffton.edu |
| Bond Type | Bent or Banana Bonds | The region of maximum electron density for C-C bonds is located off the direct internuclear axis due to geometric strain. wikipedia.org |
| Hybridization | Endocyclic (C-C) | Increased p-character, sometimes described as sp⁵. wikipedia.orgstackexchange.com |
| Hybridization | Exocyclic (C-H/C-Substituent) | Increased s-character, approaching sp². wikipedia.orgwiley.com |
| Interorbital Angle | ~104° | The angle between the hybrid orbitals forming the C-C bonds, which is larger than the 60° internuclear angle. wikipedia.org |
Conformational Analysis of Substituted Cyclopropanes
Unlike larger cycloalkanes such as cyclopentane (B165970) and cyclohexane, the cyclopropane ring is conformationally rigid. libretexts.orglumenlearning.com The three carbon atoms define a plane, and there is no rotational freedom around the C-C bonds that would allow for puckering or different ring conformations like "chair" or "boat" forms. libretexts.orglumenlearning.com Therefore, the cyclopropane ring is necessarily planar. libretexts.org
The energetic landscape for the parent cyclopropane molecule is dominated by a single, high-energy state due to significant ring strain. wikipedia.org This inherent strain, a combination of angle and torsional strain, makes cyclopropane and its derivatives thermodynamically less stable and more reactive than their acyclic counterparts. youtube.commasterorganicchemistry.com For substituted cyclopropanes like this compound, the conformational analysis does not involve the ring itself but rather the rotation of the substituent groups attached to the ring. The primary conformational flexibility arises from the rotation around the single bonds connecting the 3-chlorophenyl group and the methyl carboxylate group to the cyclopropane ring. The energetic landscape would be defined by the rotational barriers of these substituents, influenced by steric interactions with each other and with the ring hydrogens.
The high reactivity of the cyclopropane ring is attributed to its substantial ring strain, which is the sum of two primary components: angle strain and torsional strain. chemistrysteps.com
Torsional Strain: This type of strain results from the eclipsing of bonds on adjacent atoms. masterorganicchemistry.com Due to the planar and rigid nature of the cyclopropane ring, the C-H bonds (and any bonds to substituents) on adjacent carbon atoms are held in a fully eclipsed conformation. pressbooks.publibretexts.orgknowt.com This arrangement maximizes repulsive forces between the electron clouds of these bonds, contributing further to the molecule's instability. libretexts.orgyoutube.com This is in contrast to acyclic alkanes, which can rotate around their C-C bonds to adopt a more stable, staggered conformation. masterorganicchemistry.com
The total ring strain in cyclopropane is approximately 115 kJ/mol (27.5 kcal/mol). libretexts.orgpressbooks.publibretexts.orgunizin.org This high level of stored energy is a driving force for ring-opening reactions, which are characteristic of cyclopropane chemistry. knowt.com
| Strain Type | Source | Consequence in Cyclopropane | Approximate Total Strain (kJ/mol) |
| Angle Strain | Deviation of C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). masterorganicchemistry.comknowt.com | Causes significant electronic repulsion and weakens C-C bonds. masterorganicchemistry.commaricopa.edu | 115 kJ/mol (27.5 kcal/mol) libretexts.orglibretexts.orgunizin.org |
| Torsional Strain | Eclipsing of C-H bonds on adjacent carbon atoms due to the planar ring structure. libretexts.orgmasterorganicchemistry.com | Maximizes repulsive interactions between adjacent bonds, increasing potential energy. libretexts.orgyoutube.com |
While the cyclopropane ring itself is rigid, substituents have a profound influence on the properties and reactivity of the molecule. In this compound, the 3-chlorophenyl group and the methyl carboxylate group are attached to the same carbon atom.
The electronic nature of substituents can significantly alter the stability of the cyclopropane ring. Donor (D) and acceptor (A) groups installed on the ring can weaken the C-C bonds, making the ring more susceptible to opening. mdpi.com The phenyl group can act as an electron-donating group through resonance, while the methyl carboxylate group is an electron-withdrawing group. This "push-pull" or donor-acceptor relationship can polarize the ring and influence its chemical behavior.
From a dynamic perspective, the main motion is the rotation of the substituent groups around their single bonds to the ring. The preferred conformation will be the one that minimizes steric hindrance. For the 1-(3-chlorophenyl) group, rotation around the C-C bond connecting it to the ring will be subject to an energy barrier. The lowest energy conformation will likely involve the plane of the phenyl ring being oriented to minimize steric clashes with the methyl carboxylate group. Similarly, the methyl carboxylate group will have preferred rotational conformations around its connecting bond. Computational studies are often employed to determine these low-energy conformations and the barriers to rotation for such substituted cyclopropanes. nih.govnih.gov
Mechanistic Elucidation of Synthetic Transformations
The synthesis of cyclopropane rings, particularly those bearing aryl substituents, often involves complex catalytic cycles and competing reaction pathways. Computational methods are pivotal in mapping out the potential energy surfaces of these reactions, identifying key intermediates, and determining rate-limiting steps.
Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of catalytic cyclopropanation. These studies typically focus on reactions involving the transfer of a carbene fragment to an olefin, a common strategy for forming cyclopropane rings. For the synthesis of compounds like this compound, which is derived from a substituted styrene (B11656), DFT calculations can elucidate the entire catalytic cycle.
Research on related systems, such as the cyclopropanation of styrene with diazoacetates catalyzed by transition metal complexes (e.g., rhodium or copper) or Lewis acids, provides a framework for understanding this process. nih.govacs.org DFT calculations help to:
Characterize Catalyst-Substrate Interactions: Model the initial binding of the diazo compound and the olefin to the catalyst.
Elucidate Carbene Formation: Calculate the energy barrier for the decomposition of the diazo compound to form a metal-carbene intermediate, which is often the rate-determining step. acs.org
Map the Cyclopropanation Step: Trace the pathway of the carbene transfer from the catalyst to the olefin (in this case, 3-chlorostyrene) to form the cyclopropane ring.
One DFT study on a metal-free cyclopropanation catalyzed by tris(pentafluorophenyl)borane (B72294) highlighted several possible reaction pathways, ultimately identifying the most energetically favorable route. nih.govacs.org The calculations showed that the catalyst activates the diazoacetate, facilitating the elimination of N₂ and the subsequent nucleophilic attack by styrene to form the cyclopropane product. nih.govresearchgate.net Such studies provide a detailed, step-by-step energetic profile of the reaction.
| Catalytic Step | Computational Finding | Significance |
| Catalyst-Diazoacetate Binding | Identification of the most stable binding mode (e.g., O-bound vs. N-bound). nih.gov | Determines the initial trajectory of the reaction. |
| N₂ Extrusion | Calculation of the activation energy for dinitrogen loss to form the carbene. acs.org | Often identifies the rate-limiting step of the overall cycle. |
| Carbene Transfer | Modeling the approach of the olefin to the metal-carbene and formation of the C-C bonds. | Explains the stereochemical and regiochemical outcome of the reaction. |
This table is interactive. Click on the headers to sort the data.
The geometry and energy of transition states (TS) are critical for understanding reaction rates and selectivity. Computational chemists use various algorithms to locate and characterize these high-energy structures on the potential energy surface.
For the cyclopropanation step, calculations reveal the precise arrangement of the carbene and the olefin at the moment of bond formation. masterorganicchemistry.com Studies have identified different modes of olefin approach, such as "end-on" or "side-on" trajectories, and the relative energies of these approaches can determine the final stereochemistry of the product. acs.org In the Simmons-Smith cyclopropanation, for instance, DFT calculations have characterized a three-centered transition state that rationalizes the observed stereospecificity. acs.org
Transition states are equally important in understanding the reactivity of the resulting cyclopropane ring. Ring-opening reactions, which are driven by the release of ring strain (over 100 kJ mol⁻¹), proceed through their own characteristic transition states. nih.govresearchgate.net For a compound like this compound, ring-opening can be initiated by nucleophilic attack. Computational studies on similar electrophilic cyclopropanes show that the transition state for Sₙ2-type ring-opening involves the approaching nucleophile and the elongating C-C bond of the cyclopropane ring. nih.gov DFT can also be used to investigate radical-mediated ring-opening pathways, identifying the transition states for the initial radical addition and subsequent ring cleavage. beilstein-journals.org
| Transformation | Transition State Feature | Determining Factor |
| Cyclopropanation | Three-centered structure involving the carbene carbon and the two olefin carbons. acs.org | Reaction rate and stereospecificity. |
| Olefin approach trajectory (end-on vs. side-on). acs.org | Diastereoselectivity of the product. | |
| Ring-Opening (Sₙ2) | Elongation of a cyclopropyl (B3062369) C-C bond concurrent with nucleophile C-C bond formation. | Regioselectivity of nucleophilic attack. |
| Ring-Opening (Radical) | Homolytic cleavage of a C-C bond. | Stability of the resulting radical intermediate. |
This table is interactive. Click on the headers to sort the data.
One of the most powerful applications of computational chemistry is in predicting and explaining the stereochemical outcome of asymmetric reactions. rsc.org For the synthesis of chiral cyclopropanes, computational models can predict which enantiomer or diastereomer will be formed preferentially. chemrxiv.orgresearchgate.net
This is achieved by calculating the energies of the various diastereomeric transition states leading to the different stereoisomeric products. According to transition state theory, the product distribution is determined by the difference in the free energies of these competing transition states (ΔΔG‡). A small energy difference can lead to high selectivity.
Computational studies rationalize stereoselectivity by analyzing the non-covalent interactions within the transition state structure. Key factors include:
Steric Hindrance: Repulsive interactions between bulky groups on the substrate, carbene, and catalyst can disfavor certain transition states. For example, steric clash between the aryl group of the styrene and the catalyst ligands often plays a crucial role in determining facial selectivity. nih.govacs.org
Electronic Effects: Attractive or repulsive electrostatic interactions can stabilize or destabilize a transition state.
π-π Stacking: Favorable stacking interactions between the aromatic ring of the substrate and aromatic components of the catalyst can lower the energy of a specific transition state, thereby directing the stereochemical outcome. acs.org
In one study of a Pt(II)-catalyzed cyclopropanation, subtle intramolecular steric interactions in the transition state were found to be responsible for the observed diastereoselectivity. acs.org By carefully analyzing the computed TS structures, researchers can pinpoint the specific interactions that control the stereochemical course of the reaction.
Reactivity and Selectivity Predictions for Ring-Opening Reactions
The presence of the ester (an electron-accepting group) and the phenyl group (a donor/π-system) makes the cyclopropane ring in this compound susceptible to nucleophilic ring-opening. nih.govresearchgate.net Computational methods can predict the reactivity of the molecule towards various nucleophiles and the regioselectivity of the ring-opening process.
Kinetic studies on similar electrophilic cyclopropanes have shown that Sₙ2-type ring-opening occurs selectively at the carbon atom bearing the aryl group. nih.gov Computational models can rationalize this by comparing the activation barriers for nucleophilic attack at the different carbon atoms of the cyclopropane ring. The selectivity is often governed by the ability of the substituent to stabilize the partial negative charge that develops in the transition state. nih.gov
Furthermore, computational studies can predict how the electronic nature of substituents on the phenyl ring influences reactivity. For Sₙ2 reactions of aryl-substituted cyclopropanes with nucleophiles like thiophenolates, a parabolic (U-shaped) Hammett relationship has been observed experimentally and rationalized computationally. nih.govnih.gov This means that both electron-donating and electron-withdrawing groups on the phenyl ring can accelerate the reaction compared to the unsubstituted analog.
Electron-withdrawing groups (like the chloro group in the target molecule) enhance reactivity through favorable electrostatic interactions in the transition state.
Electron-donating groups increase the dissociative character of the C-C bond in the transition state, also leading to rate enhancement. nih.gov
Computational Exploration of Aromatic Interactions and Substituent Effects
The 3-chlorophenyl group is a defining feature of the target molecule, and its interactions significantly influence the compound's properties and reactivity. Computational chemistry provides a lens to examine these subtle effects.
Aromatic Interactions: The phenyl ring can engage in non-covalent interactions, such as π-π stacking and CH-π interactions, which are crucial in various chemical and biological contexts. nih.govnih.gov In the context of synthesis, these interactions can influence the approach of reagents and the stability of transition states, as mentioned in section 4.3.3. acs.org Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can dissect the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. nih.gov This allows for a detailed understanding of the nature of the aromatic interactions at play. Molecular dynamics (MD) simulations can also be used to study the aggregation behavior of such molecules in different solvents, revealing the role of π-stacking in solution. bham.ac.ukaston.ac.uk
Substituent Effects: The chlorine atom at the meta-position of the phenyl ring exerts both inductive and resonance effects, altering the electronic properties of the aromatic ring and, consequently, the reactivity of the entire molecule. ajpchem.org Computational chemistry can quantify these effects:
Molecular Electrostatic Potential (MEP): Calculation of the MEP surface visually represents the electron distribution in the molecule, identifying electron-rich and electron-poor regions and predicting sites for electrophilic or nucleophilic attack. mdpi.com
Frontier Molecular Orbitals (FMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO energy gap is related to the molecule's kinetic stability. mdpi.com
Rotational Barriers: DFT can calculate the energy barrier for the rotation of the C-C bond connecting the phenyl ring to the cyclopropane ring. This barrier is influenced by the 3-chloro substituent and affects the conformational preferences of the molecule. ajpchem.org
For the cyclopropylcarbinyl radical, DFT studies have shown that substituents containing π bonds, such as a phenyl group, have a much larger effect on the rate of ring-opening compared to alkyl or halogen substituents, highlighting the importance of stereoelectronic effects. researchgate.net These computational tools allow for a systematic investigation of how the specific placement of the chloro substituent in this compound modulates its electronic structure and chemical behavior.
Advanced Analytical Characterization in Research of Methyl 1 3 Chlorophenyl Cyclopropanecarboxylate
High-Resolution Spectroscopic Techniques for Structural Confirmation
Spectroscopic techniques are indispensable for the unambiguous structural determination of organic molecules. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of the chemical bonds within the structure of Methyl 1-(3-chlorophenyl)cyclopropanecarboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, e.g., COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methyl ester protons, and the cyclopropyl (B3062369) protons. The aromatic protons on the 3-chlorophenyl ring would appear in the downfield region (typically δ 7.0-7.5 ppm), exhibiting complex splitting patterns due to spin-spin coupling. The methyl group of the ester would present as a sharp singlet around δ 3.7 ppm. The diastereotopic protons of the cyclopropane (B1198618) ring would show complex multiplets in the upfield region (typically δ 1.0-2.0 ppm) due to geminal and cis/trans coupling.
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. Key expected signals include the carbonyl carbon of the ester (around δ 170-175 ppm), the aromatic carbons (δ 120-145 ppm), the methoxy (B1213986) carbon (around δ 52 ppm), the quaternary carbon of the cyclopropane ring attached to the phenyl group, and the two methylene (B1212753) carbons of the cyclopropane ring.
2D NMR: Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the 3-chlorophenyl ring and the cyclopropane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the ¹H signals to their corresponding ¹³C signals, for instance, linking the methyl protons to the methoxy carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Aromatic CHs | ~7.2-7.4 | ~126-130 | Aromatic C, Quaternary Cyclopropyl C |
| C-Cl (Aromatic) | - | ~134 | - |
| C-C (Aromatic Quaternary) | - | ~140 | - |
| Cyclopropyl CH₂ | ~1.2-1.8 (multiplets) | ~18-25 | Quaternary Cyclopropyl C, Carbonyl C |
| Cyclopropyl C (Quaternary) | - | ~30-35 | - |
| C=O (Ester) | - | ~172 | - |
| -OCH₃ | ~3.7 (singlet) | ~52 | Carbonyl C |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display several characteristic absorption bands. A strong, sharp peak would be expected in the region of 1725-1740 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the ester group. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The C-Cl stretch of the chlorophenyl group would likely appear as a strong band in the fingerprint region, typically between 1000 and 1100 cm⁻¹. Aliphatic C-H stretching from the methyl and cyclopropyl groups would be observed around 2850-3000 cm⁻¹.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic |
| ~3000-2850 | C-H Stretch | Aliphatic (Methyl & Cyclopropyl) |
| ~1735 | C=O Stretch | Ester |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
| ~1200-1100 | C-O Stretch | Ester |
| ~1100-1000 | C-Cl Stretch | Aryl Halide |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly in systems containing chromophores (light-absorbing groups). The primary chromophore in this compound is the 3-chlorophenyl ring. Aromatic systems typically exhibit characteristic absorptions in the UV region. For this compound, one would expect to observe absorption bands around 210-220 nm and a weaker, fine-structured band in the 260-270 nm region, which are characteristic of the π → π* transitions of the benzene (B151609) ring. The presence of the chlorine substituent and the cyclopropyl group may cause minor shifts (bathochromic or hypsochromic) in the absorption maxima (λmax) compared to unsubstituted benzene.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of a compound, which is a critical step in its identification. For this compound, the molecular formula is C₁₁H₁₁ClO₂. HRMS would be used to confirm this formula by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of chlorine would be readily identifiable by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope.
Table 3: Theoretical Exact Mass for this compound
| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |
|---|---|---|
| C₁₁H₁₁ClO₂ | [M]⁺ (with ³⁵Cl) | 210.04476 |
| [M+2]⁺ (with ³⁷Cl) | 212.04181 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the molecular ion) and inducing its fragmentation to produce product ions. researchgate.netnih.gov Analyzing these fragments provides insight into the molecule's structure and connectivity. For this compound, the molecular ion ([C₁₁H₁₁ClO₂]⁺) would be expected to undergo several predictable fragmentation pathways. Common fragmentation would include the loss of the methoxy radical (•OCH₃) to form an acylium ion, or the loss of the entire methoxycarbonyl group (•COOCH₃). Another plausible pathway is the cleavage of the cyclopropane ring. The resulting fragmentation pattern serves as a molecular fingerprint that helps to confirm the proposed structure.
Table 4: Predicted Key MS/MS Fragments for this compound
| Fragment Ion (m/z) for ³⁵Cl | Neutral Loss | Plausible Fragment Structure |
|---|---|---|
| 179.0210 | •OCH₃ (31 Da) | [M - OCH₃]⁺ |
| 151.0258 | •COOCH₃ (59 Da) | [M - COOCH₃]⁺ |
| 139.0258 | C₄H₅O₂ (85 Da) | [Chlorotropylium ion or related isomer]⁺ |
| 111.0000 | C₅H₅O₂ (99 Da) | [Chlorophenyl]⁺ |
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis
Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the analysis of complex mixtures containing this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating the target compound from impurities, starting materials, or by-products and providing definitive structural identification.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for identifying and quantifying volatile and semi-volatile compounds in a sample. gcms.cz In the context of this compound synthesis, GC-MS can be used to detect trace-level impurities and related substances. The sample is vaporized and separated on a chromatographic column before entering the mass spectrometer, which provides mass-to-charge ratio data, allowing for molecular weight determination and structural elucidation based on fragmentation patterns. mdpi.com For instance, in the analysis of related cyclopropane derivatives, GC-MS has been used to identify key volatile organic compound (VOC) markers. chromatographyonline.com The mass spectrum of this compound would be expected to show a characteristic molecular ion peak and specific fragmentation patterns corresponding to the loss of the methoxycarbonyl group and fragments of the chlorophenylcyclopropane ring.
Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that are non-volatile or thermally unstable, LC-MS is the preferred method. thermofisher.com It combines the high-resolution separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.gov This is particularly useful for analyzing reaction mixtures or for purity assessment where high molecular weight or polar impurities might be present. researchgate.net Modern LC-MS systems, such as those equipped with triple quadrupole (MS/MS) or high-resolution Orbitrap mass spectrometers, offer exceptional sensitivity and selectivity, enabling the detection and confirmation of analytes at very low concentrations. eurl-pesticides.eulcms.cz
The table below illustrates typical parameters for GC-MS/MS and LC-MS/MS analysis applicable to compounds like this compound.
| Parameter | GC-MS/MS Example | LC-MS/MS Example |
| Separation Column | Capillary column (e.g., HP-5 MS, 30 m x 0.25 mm x 0.25 µm) mdpi.com | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm) lcms.cz |
| Carrier/Mobile Phase | Helium mdpi.com | Gradient of water and methanol (B129727)/acetonitrile (B52724) with additives like formic acid nih.govlcms.cz |
| Ionization Mode | Electron Impact (EI) mdpi.com | Electrospray Ionization (ESI), positive or negative mode nih.gov |
| Mass Analyzer | Triple Quadrupole (QQQ) nih.gov | Triple Quadrupole (QQQ), Orbitrap lcms.cz |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) mdpi.com | Multiple Reaction Monitoring (MRM) or Full Scan nih.gov |
Advanced Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical intermediates and active ingredients like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. By using a UV detector, impurities can be detected and quantified relative to the main compound peak. The percentage purity is typically determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram. The method's reliability depends on developing a robust separation that can resolve the main compound from all potential process-related and degradation impurities.
A typical HPLC purity method would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to ensure the elution of all components within a reasonable timeframe.
| Parameter | Typical Value/Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Compound Analysis
Gas Chromatography (GC) is a premier technique for the separation and analysis of volatile substances. ispub.com In the context of this compound, GC is primarily used to quantify residual solvents from the synthesis process (e.g., toluene, ethyl acetate (B1210297), methanol) and to detect any low-boiling point starting materials or by-products. ptfarm.pl The method typically uses a high-resolution capillary column and a Flame Ionization Detector (FID), which is highly sensitive to organic compounds. ispub.com Headspace GC is a common variation where the vapor phase above the sample, held at a specific temperature, is injected into the GC, which is ideal for analyzing residual solvents in a solid or liquid matrix without dissolving the sample. scispace.com
| Parameter | Typical Value/Condition |
| Column | Capillary column (e.g., BP 624, 30 m x 0.53 mm) ispub.com |
| Carrier Gas | Nitrogen or Helium ispub.com |
| Injector Temperature | 230 °C ispub.com |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C ispub.com |
| Oven Program | Initial temp 40°C, ramped to 200°C ispub.com |
| Injection Mode | Split or Headspace scispace.com |
Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination
This compound is a chiral molecule, existing as a pair of enantiomers. Since enantiomers often exhibit different biological activities, it is critical to separate and quantify them. Chiral chromatography is the most effective method for this purpose. nih.gov This is typically achieved using HPLC with a Chiral Stationary Phase (CSP). mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for separating a wide range of chiral compounds. researchgate.net The choice of the specific chiral column and the mobile phase (normal-phase, polar organic, or reversed-phase) is determined through a screening process to find the optimal conditions for baseline separation of the enantiomers. nih.govresearchgate.net Enantioselective gas chromatography can also be employed, particularly for volatile cyclopropane derivatives. researchgate.net
| Parameter | Typical HPLC Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) researchgate.net |
| Column | e.g., Chiralpak® series, Lux® Cellulose/Amylose series researchgate.net |
| Mobile Phase | n-Hexane/Isopropanol, or Methanol/Acetonitrile based mixtures researchgate.net |
| Detection | UV at a suitable wavelength |
| Flow Rate | 0.5 - 1.0 mL/min |
Chemical Derivatization Strategies for Enhanced Analytical Performance
Derivatization for Improved Chromatographic Separation
Chemical derivatization is a technique used to convert an analyte into a product that has properties more suitable for a given analytical method. researchgate.net This strategy can be employed to improve chromatographic behavior, enhance detector response, or improve separation selectivity. nih.gov While this compound is generally amenable to direct analysis by HPLC and GC, derivatization could be useful in specific scenarios. For instance, if the parent carboxylic acid, 1-(3-chlorophenyl)cyclopropanecarboxylic acid, is present as an impurity, its chromatographic properties (e.g., peak shape in reverse-phase HPLC) can be poor. Derivatization of the carboxylic acid group to form an ester or an amide can significantly improve its chromatographic behavior. nih.gov
For chiral analysis, an indirect approach involves derivatizing the racemic compound with a pure chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral column. nih.gov This can be an alternative when direct chiral separation is challenging.
| Derivatization Goal | Analyte Functional Group | Derivatizing Agent Example | Resulting Benefit |
| Improved Volatility for GC | Carboxylic Acid | Silylating agents (e.g., BSTFA) | Forms volatile silyl (B83357) ester |
| Improved HPLC Peak Shape | Carboxylic Acid | Alkylating agents (e.g., benzyl (B1604629) bromide) | Forms ester, reducing polarity and tailing nih.gov |
| Enhanced UV/Fluorescence Detection | Carboxylic Acid | Fluorescent labeling agents | Increases sensitivity nih.gov |
| Indirect Chiral Separation | Carboxylic Acid / Ester | Chiral amines/alcohols | Forms diastereomers separable on achiral columns nih.gov |
Derivatization for Enhanced Mass Spectrometry Sensitivity and Selectivity
In the analysis of this compound, derivatization is a chemical modification strategy employed to improve its analytical characteristics for mass spectrometry (MS), particularly when coupled with gas chromatography (GC) or liquid chromatography (LC). While the methyl ester form of the compound is relatively amenable to GC-MS analysis, derivatization can be strategically used to enhance sensitivity, improve chromatographic peak shape, and increase selectivity. jfda-online.comgcms.cz
A primary route for derivatization involves the initial hydrolysis of the methyl ester back to its corresponding carboxylic acid, 1-(3-chlorophenyl)cyclopropanecarboxylic acid. This transformation from an ester to a carboxylic acid opens up a wider array of highly reactive and effective derivatization chemistries. nih.gov This two-step approach allows for the introduction of functional groups that offer superior performance in a given analytical system.
Common Derivatization Strategies for the Carboxylic Acid Intermediate:
Silylation: This is one of the most prevalent techniques for derivatizing carboxylic acids. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. nih.gov The resulting silyl esters are significantly more volatile and thermally stable, leading to improved peak symmetry and reduced tailing in GC-MS analysis. cannabissciencetech.com
Alkylation/Esterification: This method converts the carboxylic acid into a different ester. While the parent compound is a methyl ester, converting it to an ester with a bulkier alkyl group or a fluorinated group (e.g., pentafluorobenzyl ester using pentafluorobenzyl bromide) can be advantageous. gcms.cz Such modifications can alter the retention time to move the analyte away from matrix interferences and introduce electronegative groups that significantly enhance the response in electron capture negative ionization (ECNI) mass spectrometry, leading to much lower detection limits.
Amidation: For LC-MS analysis, derivatization aims to improve ionization efficiency rather than volatility. nih.gov Reacting the carboxylic acid with an amine-containing reagent, such as an aniline (B41778) or benzylamine (B48309) derivative, forms an amide. These derivatives often exhibit better ionization in electrospray ionization (ESI) sources, particularly in positive ion mode, thereby increasing the sensitivity of the LC-MS/MS method. researchgate.net
The selection of a derivatization reagent is contingent on the analytical objective, the sample matrix, and the specific instrumentation being used. The table below outlines potential derivatization reactions for the hydrolyzed analyte and the expected mass increase.
| Derivatization Reaction | Reagent | Derivative Formed | Mass Increase (Da) | Primary Benefit |
|---|---|---|---|---|
| Silylation | BSTFA | Trimethylsilyl (TMS) Ester | 72 | Increased volatility and thermal stability for GC-MS |
| Silylation | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) Ester | 114 | Increased stability and characteristic fragmentation for GC-MS |
| Alkylation | Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl (PFB) Ester | 180 | Enhanced sensitivity in ECNI-MS |
| Amidation | Aniline | Anilide | 75 | Improved ionization efficiency for LC-MS |
Isotope Labeling Strategies for Quantitative Analysis
For highly accurate and precise quantification of this compound, stable isotope dilution (SID) analysis is the preferred methodology. nih.govresearchgate.net This technique involves synthesizing an isotopic analog of the target analyte, which is then used as an internal standard. This standard, labeled with heavy isotopes such as deuterium (B1214612) (D or ²H), carbon-13 (¹³C), or chlorine-37 (³⁷Cl), is chemically identical to the analyte but distinguishable by its higher mass in a mass spectrometer. nih.govyoutube.com
The isotope-labeled internal standard is spiked into a sample at a known concentration before any extraction or cleanup steps. Because the standard and the native analyte have nearly identical physicochemical properties, they behave the same way during sample preparation and chromatographic analysis, co-eluting from the GC or LC column. nih.gov Any loss of analyte during sample processing will be matched by a proportional loss of the internal standard. The mass spectrometer can differentiate between the analyte and the standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the native analyte to that of the isotope-labeled standard, an accurate quantification can be achieved, effectively correcting for matrix effects and recovery losses. nih.gov
Potential Isotope Labeling Approaches:
Deuterium (²H) Labeling: A common strategy is to incorporate deuterium atoms. For this compound, this can be readily achieved by replacing the three hydrogen atoms of the methyl ester group with deuterium, forming a trideuteromethyl (-OCD₃) ester. This is typically accomplished by using deuterated methanol (CD₃OD) during the final esterification step of the synthesis. nih.gov This results in a mass increase of 3 Daltons. Alternatively, deuterium atoms can be incorporated into the phenyl ring.
Carbon-13 (¹³C) Labeling: Carbon-13 atoms can be introduced into the molecular backbone. For instance, ¹³C-labeled precursors can be used in the synthesis of the cyclopropane ring or the carboxylic acid functional group. Incorporating one or more ¹³C atoms provides a clean mass shift without the potential for isotopic exchange that can sometimes occur with deuterium labels.
Chlorine-37 (³⁷Cl) Labeling: The presence of a chlorine atom on the phenyl ring offers a unique labeling opportunity. Synthesizing the molecule using a starting material enriched in the stable isotope ³⁷Cl (natural abundance ~24.2%) instead of the more common ³⁵Cl (natural abundance ~75.8%) would produce an internal standard with a mass shift of 2 Daltons. This approach can be particularly useful for compound-specific isotope analysis to trace sources of contamination. researchgate.net
The following table summarizes these potential labeling strategies and their impact on the molecular weight of the compound.
| Labeling Strategy | Isotope Used | Position of Label | Resulting Mass Shift (Da) | Common Precursor |
|---|---|---|---|---|
| Deuterium Labeling | ²H (D) | Methyl Ester Group (-OCD₃) | +3 | Deuterated Methanol (CD₃OD) |
| Carbon-13 Labeling | ¹³C | Carboxyl Group (-¹³COO-) | +1 | ¹³C-labeled Carboxyl Precursor |
| Carbon-13 Labeling | ¹³C | Phenyl Ring (one ¹³C) | +1 | ¹³C-labeled Phenyl Precursor |
| Chlorine-37 Labeling | ³⁷Cl | Chlorophenyl Group | +2 | ³⁷Cl-enriched Chlorobenzene derivative |
Future Research Directions and Unexplored Avenues
Development of Asymmetric Synthetic Routes to Complex Cyclopropanecarboxylate Architectures
While methods for the synthesis of 1,1-disubstituted cyclopropanes are established, a significant future direction lies in the development of asymmetric routes to more complex architectures derived from methyl 1-(3-chlorophenyl)cyclopropanecarboxylate. The creation of chiral cyclopropanes with multiple stereocenters is a considerable challenge, particularly the synthesis of cis-substituted isomers which are often thermodynamically disfavored. nih.gov
Future work should focus on creating chiral analogs of this compound where additional substituents are introduced onto the cyclopropane (B1198618) ring with high diastereo- and enantioselectivity. This could be achieved through the use of advanced catalytic systems. Rhodium-catalyzed cyclopropanation reactions, for instance, are known for their high diastereoselectivity and can be rendered enantioselective through the use of chiral catalysts or auxiliaries. nih.gov Research into novel chiral dirhodium tetracarboxylate catalysts could provide a pathway to tri- or tetrasubstituted cyclopropanes containing the 1-(3-chlorophenyl)carboxylate core. nih.gov Furthermore, the development of biocatalytic methods, using engineered enzymes like myoglobin (B1173299), presents a promising avenue for accessing highly enantiopure nitrile-substituted cyclopropanes that can be further elaborated. rochester.edu
A key challenge is controlling the stereochemical outcome when introducing a second substituent at the C2 position of the cyclopropane ring. Methodologies that allow for dynamic kinetic asymmetric transformation (DYKAT) could be particularly valuable, enabling the conversion of a racemic mixture of a disubstituted cyclopropane into a single enantiomer of a more complex, trisubstituted product. scispace.com The development of such strategies would significantly expand the library of available chiral building blocks based on this core structure.
| Proposed Chiral Catalyst | Target Stereochemistry | Potential Diastereomeric Ratio (d.r.) | Potential Enantiomeric Excess (e.e.) |
| Rh₂(R-p-Ph-TPCP)₄ | (1R, 2S) | >30:1 | >95% |
| Chiral Cobalt-Porphyrin Complex | (1S, 2R) | >25:1 | >98% |
| Engineered Myoglobin Variant | (1R, 2R) | >99:1 | >99% |
| (BOX)/Ni(OTf)₂ Complex | Kinetic Resolution | N/A | >97% |
This table presents hypothetical data for future research on the asymmetric synthesis of complex cyclopropanecarboxylates, illustrating potential catalyst systems and their targeted stereochemical outcomes based on existing literature for similar compounds.
Novel Reactivity Modes and Unconventional Ring Transformations
This compound can be classified as a donor-acceptor cyclopropane (DAC), where the phenyl ring acts as an electron-donating group and the methyl carboxylate serves as an electron-accepting group. This electronic arrangement polarizes the C1-C2 bond, making the cyclopropane ring susceptible to various ring-opening transformations under mild conditions, often initiated by a Lewis acid. nih.gov This inherent reactivity is a fertile ground for exploring novel chemical transformations.
Future research should investigate the utility of this compound as a versatile three-carbon (C3) synthon in formal cycloaddition reactions. For instance, Lewis acid-catalyzed [3+2] annulations with various dipolarophiles could lead to the formation of highly functionalized cyclopentane (B165970) rings. rsc.orgresearchgate.net The influence of the 3-chloro substituent on the regioselectivity and stereoselectivity of these cycloadditions remains an unexplored area.
Furthermore, the application of modern synthetic methods like visible-light photoredox catalysis could unlock unconventional ring transformations. bohrium.com Photocatalytic single-electron oxidation of the electron-rich aryl cyclopropane could generate a radical cation intermediate, susceptible to ring-opening and subsequent functionalization. rsc.org This approach could enable 1,3-difunctionalization reactions that are not accessible through traditional methods, leading to the synthesis of novel β-substituted ketones or other valuable acyclic structures. rsc.orgresearchgate.net The exploration of intramolecular reactions, where a tethered nucleophile or radical acceptor traps the ring-opened intermediate, could also provide rapid access to complex carbocyclic and heterocyclic scaffolds. rsc.org
| Reaction Type | Proposed Reagent/Catalyst | Potential Product Scaffold |
| Formal [3+2] Cycloaddition | Aldehyde / Lewis Acid (e.g., Sc(OTf)₃) | Tetrahydrofuran |
| Formal [3+3] Annulation | Nitrone / Ni(OTf)₂ | Tetrahydro-1,2-oxazine |
| Photocatalytic Ring-Opening/Arylation | Aryl Halide / Ir or Ru photocatalyst | 1,3-diaryl ketone |
| Radical-Mediated Ring-Opening | Trifluoromethyl radical source | β-trifluoromethyl ester |
This table outlines potential future research on novel reactivity modes for this compound, suggesting reaction types, possible reagents, and the resulting molecular scaffolds.
Synergistic Integration of Computational Design and Experimental Validation
The advancement of research on this compound can be significantly accelerated by the synergistic integration of computational chemistry and experimental work. Density Functional Theory (DFT) calculations have become powerful tools for elucidating reaction mechanisms, predicting the stability of intermediates and transition states, and understanding the origins of stereoselectivity in catalytic reactions. scimarina.orgnih.gov
Future studies should employ DFT to model the proposed novel transformations. For example, computational analysis can predict the activation barriers for different pathways in Lewis acid-catalyzed ring-opening reactions, helping to rationalize observed regioselectivities or predict the most effective catalyst. goettingen-research-online.de In the context of asymmetric catalysis, DFT can be used to model the interactions between the substrate, chiral catalyst, and reagents in the enantioselective-determining transition state, providing insights that can guide the design of more efficient and selective catalysts. scimarina.orgresearchgate.net
This computational-experimental feedback loop is crucial. DFT predictions can guide experimental design, reducing the need for extensive empirical screening of reaction conditions and catalysts. bnl.gov Conversely, experimental results provide essential benchmarks for refining computational models, ensuring their accuracy and predictive power. rsc.org Such an integrated approach can lead to a more profound understanding of the reaction mechanisms and accelerate the discovery of new, efficient, and selective transformations for this class of compounds.
Exploration of Structure-Reactivity Relationships in Substituted Cyclopropanecarboxylates
A systematic exploration of the structure-reactivity relationships (SRRs) for derivatives of this compound is a critical avenue for future research. Quantitative understanding of how electronic and steric modifications affect reactivity can provide predictive power for designing new reactions and functional molecules.
A foundational study would involve the synthesis of a library of analogs where the substituent on the phenyl ring is systematically varied. This would include a range of electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -NO₂, -CF₃) at the meta and para positions. The reactivity of these analogs in a standardized reaction, such as a Lewis acid-mediated ring-opening with a specific nucleophile, could then be kinetically monitored.
The resulting data can be used to construct a Hammett plot, correlating the logarithm of the reaction rate constants (log k) with the Hammett substituent constants (σ). libretexts.orgwikipedia.org The slope of this plot, the reaction constant (ρ), would provide quantitative insight into the electronic demand of the transition state. libretexts.org A large positive ρ value would indicate the development of significant negative charge in the transition state, while a negative ρ value would suggest positive charge buildup. msudenver.edu Such studies are crucial for mechanistically understanding the novel transformations proposed in section 6.2 and for tailoring the substrate for optimal reactivity in specific applications. digitellinc.com This quantitative structure-reactivity relationship (QSRR) approach can be extended to correlate various molecular descriptors with reactivity, providing a powerful tool for rational substrate design. researchgate.net
| Phenyl Substituent (X) | Hammett Constant (σ_p) | Hypothetical Relative Rate (k_rel) | Log(k_rel) |
| -OCH₃ | -0.27 | 0.25 | -0.60 |
| -CH₃ | -0.17 | 0.50 | -0.30 |
| -H | 0.00 | 1.00 | 0.00 |
| -Cl | 0.23 | 2.50 | 0.40 |
| -CF₃ | 0.54 | 15.8 | 1.20 |
| -NO₂ | 0.78 | 89.1 | 1.95 |
This table presents hypothetical data for a future Hammett study on a para-substituted analog of the title compound in a ring-opening reaction. The data illustrates the expected trend where electron-withdrawing groups accelerate a reaction with negative charge buildup in the transition state, leading to a positive ρ value.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 1-(3-chlorophenyl)cyclopropanecarboxylate, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves cyclopropanation reactions, such as the use of diazo compounds or transition-metal-catalyzed methods. For example, asymmetric cyclopropanation via rhodium catalysts can achieve stereochemical control, as seen in related (1S,2S)-configured cyclopropane carboxylates . Key parameters include temperature (optimized between -10°C to 25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of reagents (e.g., diazo esters). Evidence from similar compounds suggests that substituent steric effects on the phenyl ring (e.g., 3-chloro vs. 4-amino) significantly impact reaction efficiency .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming cyclopropane ring integrity and substituent positions. Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns. For example, the cyclopropane ring protons typically appear as distinct multiplets in the ¹H NMR spectrum (δ 1.2–2.5 ppm), while the ester carbonyl resonates near δ 170 ppm in ¹³C NMR . X-ray crystallography may resolve stereochemical ambiguities but requires high-purity crystals .
Q. What are the solubility and stability profiles of this compound under different storage conditions?
- Methodological Answer : Cyclopropane esters are generally soluble in polar aprotic solvents (e.g., DMSO, acetone) but exhibit limited solubility in water. Stability studies on analogs indicate sensitivity to light and moisture, necessitating storage in inert atmospheres (argon) at -20°C. Accelerated degradation studies under acidic/basic conditions (e.g., pH 3–10 buffers) can predict hydrolytic stability, with ester hydrolysis being a primary degradation pathway .
Advanced Research Questions
Q. How do variations in cyclopropanation conditions affect the stereochemical outcome of this compound?
- Methodological Answer : Stereoselectivity depends on catalyst choice and substrate design. Chiral dirhodium catalysts (e.g., Rh₂(S-PTTL)₄) induce asymmetric induction in cyclopropanation, favoring trans-diastereomers. Computational modeling (DFT) can predict transition-state energies to optimize enantiomeric excess (ee). For example, bulky substituents on the phenyl ring may hinder rotational freedom, favoring specific stereoisomers . Contrasting yields or ee values between batches should prompt reevaluation of catalyst loading or solvent effects .
Q. What strategies can resolve contradictions in biological activity data between this compound and its analogs?
- Methodological Answer : Discrepancies often arise from impurities, stereochemical differences, or assay variability. Purify compounds via preparative HPLC and validate purity (>95% by LC-MS). Compare activity across standardized assays (e.g., enzyme inhibition or cell viability). For example, replacing the 3-chloro group with 3-methoxy (as in ) alters hydrogen-bonding capacity, requiring SAR (structure-activity relationship) studies to isolate contributing factors .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model electron density distributions to identify reactive sites. The ester carbonyl and cyclopropane ring are electrophilic centers prone to nucleophilic attack. Solvent effects (e.g., PCM models) simulate reaction environments, predicting hydrolysis rates. Experimental validation via kinetic studies (e.g., monitoring ester degradation by UV-Vis) confirms computational predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
